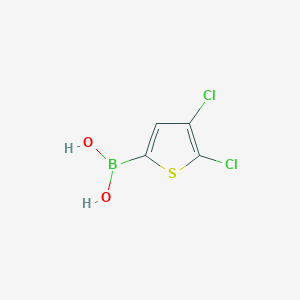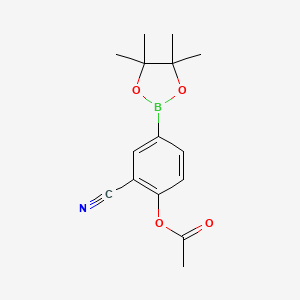
2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Overview
Description
“2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that compounds with similar structures, such as 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, are used as building blocks in various applications2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate”. However, similar compounds are often synthesized through boronic acid or boronate ester intermediates2.Molecular Structure Analysis
The molecular structure of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is not readily available. However, the compound likely contains a phenyl ring attached to a cyano group and a tetramethyl dioxaborolane group3.Chemical Reactions Analysis
Specific chemical reactions involving “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. However, similar compounds, such as vinylboronic acid pinacol ester, have been used in Heck-Mizoroki arylation reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. However, similar compounds, such as 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, are typically solid at room temperature2.Scientific Research Applications
-
Vinylboronic acid pinacol ester
- Application : This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers .
- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .
- Results : The outcome of these reactions is the formation of β,β-diarylated vinyl boronates, which can be further reacted to form Π-extended systems .
-
1-Methylpyrazole-4-boronic acid pinacol ester
- Application : This compound is used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used for the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .
- Results : The outcome of these reactions is the formation of aminothiazoles and amino-pyrido-indol-carboxamides .
-
Isopropenylboronic acid pinacol ester
- Application : This compound is used for palladium-catalyzed Suzuki-Miyaura cross-coupling processes and inverse-electron-demand Diels-Alder reaction .
- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .
- Results : The outcome of these reactions is the formation of cross-coupled products and Diels-Alder adducts .
Safety And Hazards
The safety and hazards of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions of “2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are not readily available. However, similar compounds, such as vinylboronic acid pinacol ester, have been used in the synthesis of β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates4, suggesting potential applications in organic synthesis and materials science.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-10(18)19-13-7-6-12(8-11(13)9-17)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXOCCEBUWGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



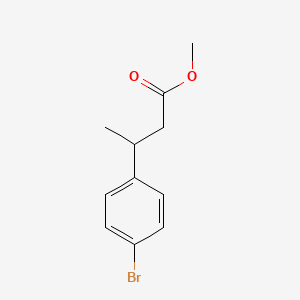
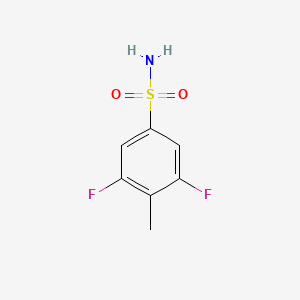
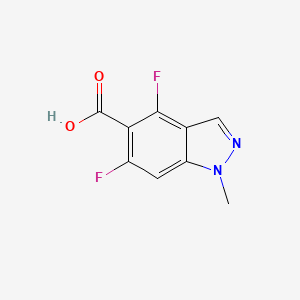
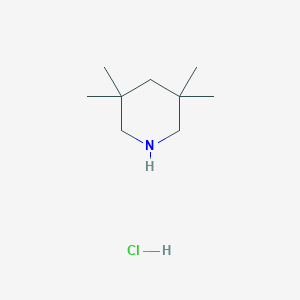
![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)
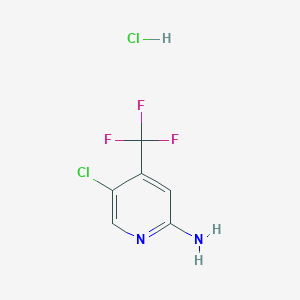
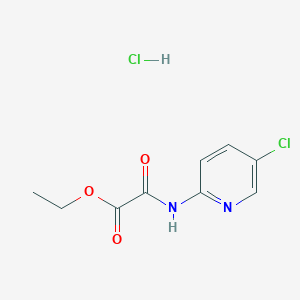
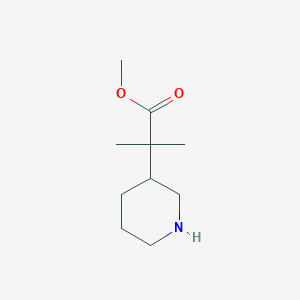
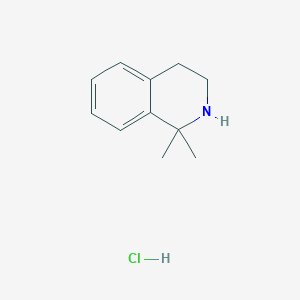
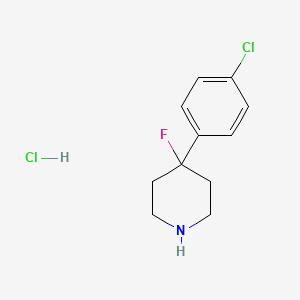
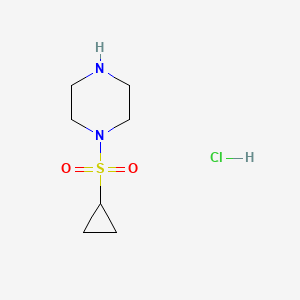
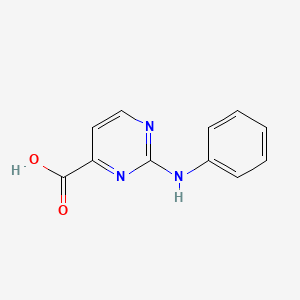
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
